双氢巴马汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

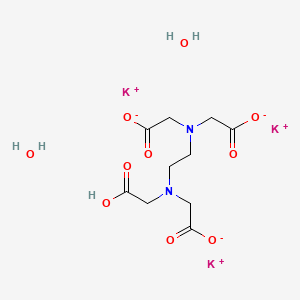

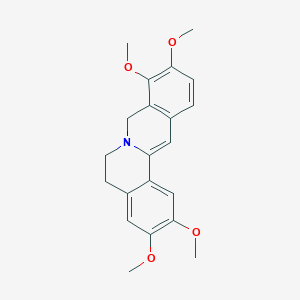

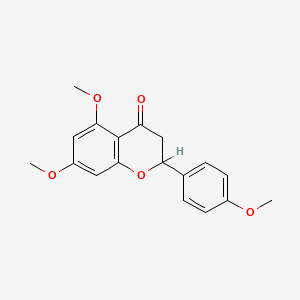

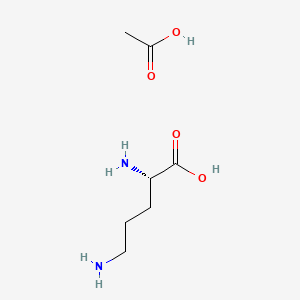

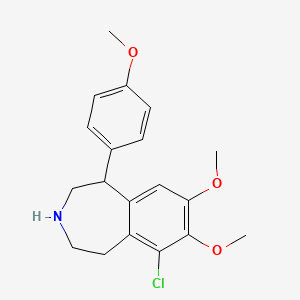

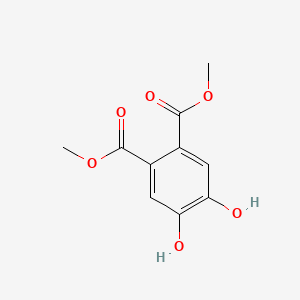

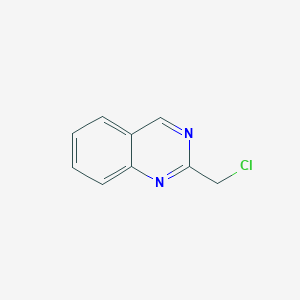

双氢巴马汀(化学式:C21H23NO4)是一种从植物Berberis aristata中分离得到的天然生物碱。 它属于芪类化合物,分子量为353.41 g/mol 。该化合物以其淡黄色至黄色和固态为特征。

科学研究应用

作用机制

该化合物的效用归因于它与分子靶点和途径的相互作用。需要进一步研究以阐明确切的机制。

准备方法

a. 合成路线

虽然双氢巴马汀可以合成,但其天然来源仍然是主要的路线。该化合物是从Berberis aristata中提取的,该植物以其药用价值而闻名。合成方法包括对天然结构的修饰或全合成。

b. 工业生产

工业规模的生产方法通常依赖于从植物材料中提取。分离过程包括溶剂提取,然后进行纯化步骤,例如色谱法或结晶。

化学反应分析

双氢巴马汀会发生各种化学反应,包括:

氧化: 它可以被氧化形成各种衍生物。

还原: 还原反应产生双氢小檗碱,它是小檗碱生物合成中的中间体。

取代: 取代基可以在特定位置引入。

常见的试剂和条件包括:

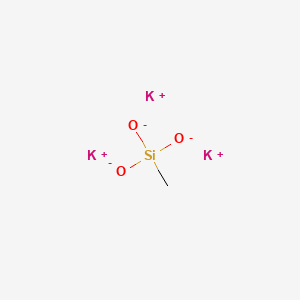

氧化: 氧化剂如高锰酸钾 (KMnO4)。

还原: 还原剂如硼氢化钠 (NaBH4)。

取代: 使用路易斯酸的酸催化反应。

主要产品:

- 氧化:小檗碱衍生物。

- 还原:双氢小檗碱。

- 取代:各种取代的双氢巴马汀衍生物。

相似化合物的比较

双氢巴马汀以其独特的结构和多种应用而著称。类似的化合物包括小檗碱、巴马汀和小檗胺。

属性

IUPAC Name |

2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPHDVKWAYIFRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common adulterants of Berberis aristata, and how can Dihydropalmatine analysis help in their identification?

A1: Berberis aristata is often adulterated with species like Berberis asiatica, Mahonia borealis, and Coscinium fenestratum. Direct analysis in real-time mass spectrometry (DART MS), coupled with principal component analysis (PCA), can differentiate Berberis aristata from its adulterants by analyzing their chemical fingerprints. This method can detect the presence or absence of characteristic alkaloids like Dihydropalmatine, helping researchers and industry professionals ensure the authenticity and quality of herbal products. []

Q2: How does the presence of Dihydropalmatine in Zuojin Formula contribute to its potential anticancer properties?

A2: Zuojin Formula, a traditional Chinese medicine, contains Dihydropalmatine along with other alkaloids like rutaecarpine, evodiamine, and berberine. Studies have shown that Dihydropalmatine exhibits inhibitory effects against the proliferation of human gastric cancer cells (NCI-N87) and colon adenocarcinoma cells (Caco-2). This suggests that Dihydropalmatine, along with other active compounds in Zuojin Formula, might contribute to its potential anticancer effects. []

Q3: Can Dihydropalmatine be unintentionally produced during the isolation of other alkaloids?

A3: Yes, 8-trichloromethyl-7,8-dihydropalmatine, a derivative of Dihydropalmatine, has been identified as an artifact during the isolation of tetrahydropalmatine. This highlights the importance of careful analysis and interpretation of results during the isolation and characterization of alkaloids from natural sources. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)